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1-Amino-1-(4-chlorophenyl)acetone
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Overview
Description
1-Amino-1-(4-chlorophenyl)acetone is an organic compound with the molecular formula C8H8ClNO It is characterized by the presence of an amino group (-NH2) and a chlorophenyl group attached to an acetone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-(4-chlorophenyl)acetone can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(4-chlorophenyl)acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed:
- Oxidation of the amino group can yield nitroso or nitro derivatives.
- Reduction can produce secondary amines.
- Substitution reactions can lead to various substituted phenyl derivatives .
Scientific Research Applications
1-Amino-1-(4-chlorophenyl)acetone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 1-amino-1-(4-chlorophenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Amino-1-(4-nitrophenyl)acetone: Similar structure but with a nitro group instead of a chloro group.
1-Amino-1-(4-methylphenyl)acetone: Similar structure but with a methyl group instead of a chloro group.
1-Amino-1-(4-fluorophenyl)acetone: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness: 1-Amino-1-(4-chlorophenyl)acetone is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
1-Amino-1-(4-chlorophenyl)acetone is an organic compound characterized by its unique structural features, including an amino group, a chlorophenyl moiety, and an acetone functional group. Its molecular formula is C9H10ClN, with a molecular weight of approximately 183.63 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group facilitates hydrogen bonding with target proteins, while the chlorophenyl group enhances lipophilicity , allowing for improved membrane penetration. These interactions can influence several biochemical pathways, making this compound a candidate for pharmacological exploration.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a potential lead compound for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
In addition to its antimicrobial effects, this compound has shown promising antiviral activity. Studies have indicated that it may inhibit the replication of certain viruses by interfering with their ability to infect host cells.
Case Study: Antiviral Activity Against Tobacco Mosaic Virus (TMV)
A study synthesized several derivatives of sulfonamide containing the chlorophenyl moiety and tested their antiviral activity against TMV. Compounds derived from this compound exhibited notable inhibition rates.
Table 2: Inhibition Rates of TMV by Compounds Derived from this compound
Compound | Concentration (mg/mL) | Inhibition Rate (%) |
---|---|---|
7a | 0.5 | 38.42 |
7b | 0.5 | 42.00 |
7i | 0.5 | 42.49 |
Ningnanmycin | 0.5 | 54.51 |
The results indicated that compounds containing the chlorophenyl structure were effective in inhibiting TMV, with some exhibiting inhibition rates comparable to established antiviral agents .
Structural Comparisons
The unique structural configuration of this compound differentiates it from other similar compounds, influencing its reactivity and biological activity.
Table 3: Comparison of Similar Compounds
Compound Name | Key Features |
---|---|
1-Amino-1-(4-nitrophenyl)acetone | Contains a nitro group; different reactivity |
1-Amino-1-(4-methylphenyl)acetone | Substituted with a methyl group; alters activity |
1-Amino-1-(4-fluorophenyl)acetone | Features a fluoro substituent; distinct profiles |
The presence of the chloro group in this compound enhances its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-amino-1-(4-chlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H10ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-5,9H,11H2,1H3 |
InChI Key |
FKLQAOHYXZIALU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
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